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molecular formula C12H8N2O3 B8657359 3-(5-hydroxy-1H-indol-3-yl)-1H-pyrrole-2,5-dione CAS No. 681163-15-5

3-(5-hydroxy-1H-indol-3-yl)-1H-pyrrole-2,5-dione

Cat. No. B8657359
M. Wt: 228.20 g/mol
InChI Key: AGSPSMZPSFQYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C1CC(c2c[nH]c3ccc(O)cc23)C(=O)N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][OH:19].[OH:1][c:2]1[cH:3][c:4]2[c:5]([CH:11]3[C:12](=[O:17])[NH:13][C:14](=[O:16])[CH2:15]3)[cH:6][nH:7][c:8]2[cH:9][cH:10]1>>[OH:1][c:2]1[cH:3][c:4]2[c:5]([C:11]3=[CH:15][C:14](=[O:16])[NH:13][C:12]3=[O:17])[cH:6][nH:7][c:8]2[cH:9][cH:10]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
O=C1CC(c2c[nH]c3ccc(O)cc23)C(=O)N1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C1CC(c2c[nH]c3ccc(O)cc23)C(=O)N1

Outcomes

Product
Name
Type
product
Smiles
O=C1C=C(c2c[nH]c3ccc(O)cc23)C(=O)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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